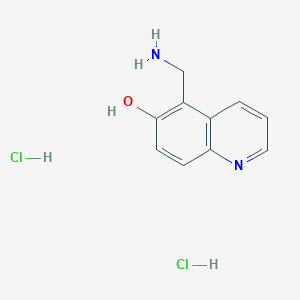

![molecular formula C20H17F2N3O2S B2396966 2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097929-59-2](/img/structure/B2396966.png)

2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

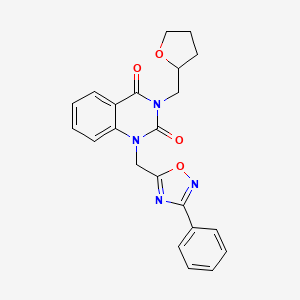

2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it suitable for use in various scientific experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A practical and green approach has been developed for the synthesis of pyrrolo- and indolo[1,2-a] quinoxalines, utilizing oxidative reactions of 1-(2-aminophenyl) pyrroles with benzylamines. This method highlights the use of environmentally friendly oxidants and iodine as an effective catalyst, showcasing the potential of quinoxaline derivatives in green chemistry (Wang et al., 2015). Additionally, novel methods for the synthesis of N-heterocycle-fused quinoxalines report the use of dimethyl sulfoxide as both a reactant and solvent, presenting a green and efficient approach for producing various quinoxaline derivatives, including pyrrolo[1,2-a]quinoxalines (Xie et al., 2017).

Biological and Pharmacological Research

Quinoxalines are nitrogen-embedded heterocyclic compounds with versatile pharmacological applications. The synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide underline the compound's potential in generating new pharmacologically active compounds. This work emphasizes the ionic nature of the compound and its high reactivity, promising for the development of new drugs (Faizi et al., 2018).

Applications in Organic Electronics

Research into quinoxaline-containing compounds for electronic transport materials has led to the synthesis of new architectures with adjustable intermolecular charge-transfer integrals. These compounds show favorable electron affinity and good thermostability, making them suitable as electron transport layers in blue phosphorescent organic light emitting diodes (PhOLEDs). The development of these materials demonstrates the potential of quinoxaline derivatives in improving the performance of organic electronic devices (Yin et al., 2016).

Propiedades

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S/c21-20(22)28-17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)27-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKHVUSLOGMLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4SC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)

![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)